cis-Bis(cyclohexylbutylammine)dichloroplatinum (II)
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Overview
Description
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) is a platinum-based compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two cyclohexylbutylammine ligands and two chloride ions coordinated to a central platinum atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) typically involves the reaction of platinum (II) chloride with cyclohexylbutylammine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) include water, ammonia, phosphines, and various organic ligands. The reactions are typically carried out in solvents such as ethanol, acetone, or water, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while coordination reactions with phosphines can produce phosphine complexes.
Scientific Research Applications
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its interactions with biological molecules such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell division.
Industry: Utilized in the production of high-performance materials and as a precursor for other platinum-based compounds.
Mechanism of Action
The mechanism of action of cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) involves its interaction with biological molecules, particularly DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include the nitrogen atoms of the purine bases in DNA, and the pathways involved are related to the inhibition of DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
cis-Diamminedichloroplatinum (II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action.
cis-Dichlorobis(benzonitrile)platinum (II): Another platinum-based compound with similar coordination chemistry.
cis-Dichlorobis(dimethyl sulfoxide)platinum (II): Known for its use in various catalytic applications.
Uniqueness
cis-Bis(cyclohexylbutylammine)dichloroplatinum (II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The cyclohexylbutylammine ligands provide steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75862-17-8 |
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Molecular Formula |
C20H42Cl2N2Pt |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
4-cyclohexylbutan-1-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C10H21N.2ClH.Pt/c2*11-9-5-4-8-10-6-2-1-3-7-10;;;/h2*10H,1-9,11H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
GJJDNUSMEBSLRP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)CCCCN.C1CCC(CC1)CCCCN.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
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